

CTP Disodium Salt in Antiviral Drug Formulation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cytidine-5'-triphosphate disodium*

Cat. No.: *B15588282*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) disodium salt is a pivotal nucleotide involved in a myriad of essential cellular processes, most notably as a building block for RNA synthesis by RNA polymerases.[1][2] In the context of antiviral therapies, CTP and its analogs, as well as the enzymes responsible for its synthesis, have emerged as critical targets for drug development. Antiviral nucleoside analogs often mimic natural nucleosides, including cytidine, and upon intracellular phosphorylation to their triphosphate form, they can be incorporated into nascent viral RNA or DNA chains by viral polymerases, leading to chain termination and the cessation of viral replication. Furthermore, the enzyme CTP synthetase (CTPS), which catalyzes the final step in the de novo biosynthesis of CTP, represents a key target for broad-spectrum antiviral agents.[3]

These application notes provide a comprehensive guide for the use of CTP disodium salt in research and development of antiviral therapies. This document outlines the physicochemical properties, solubility, and stability of CTP disodium salt, and provides detailed protocols for its use in relevant in vitro assays.

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of CTP disodium salt is fundamental for its effective use in drug formulation and experimental assays.

Table 1: Physicochemical Properties of CTP Disodium Salt

Property	Value	Reference(s)
Synonyms	5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt	[4]
CAS Number	36051-68-0	[1]
Molecular Formula	C ₉ H ₁₄ N ₃ Na ₂ O ₁₄ P ₃	[1]
Molecular Weight	527.12 g/mol	[5]
Appearance	White solid/powder	[4][5]
Purity	≥95% (HPLC)	[4]
UV Absorption (λ _{max})	280 ± 1 nm at pH 2	[5]
A ₂₅₀ /A ₂₆₀ Ratio	0.40 - 0.55	[5]
A ₂₈₀ /A ₂₆₀ Ratio	2.00 - 2.20	[5]

Table 2: Solubility and Stability of CTP Disodium Salt

Parameter	Information	Reference(s)
Solubility	Highly soluble in water. Insoluble in ethanol. Soluble in PBS (pH 7.2) at 10 mg/ml.	[5][6][7]
Storage (Solid)	Store at -20°C under desiccating conditions. Stable for up to 12 months.	[1]
Storage (Aqueous Solution)	Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Stable for several months. For short-term storage (days to weeks), 0-4°C can be used.	[8]
Stability Considerations	Prone to dephosphorylation at room temperature. It is recommended to keep solutions on ice after thawing. Pyrimidine nucleotides are more resistant to degradation under typical extraction conditions compared to purine nucleotides.	[8][9]

Experimental Protocols

Preparation of CTP Disodium Salt Stock Solutions

Objective: To prepare a concentrated, stable stock solution of CTP disodium salt for use in various assays.

Materials:

- CTP disodium salt (powder)
- Nuclease-free water or desired buffer (e.g., 10 mM Tris-HCl, pH 7.5)

- Sterile, nuclease-free microcentrifuge tubes

Protocol:

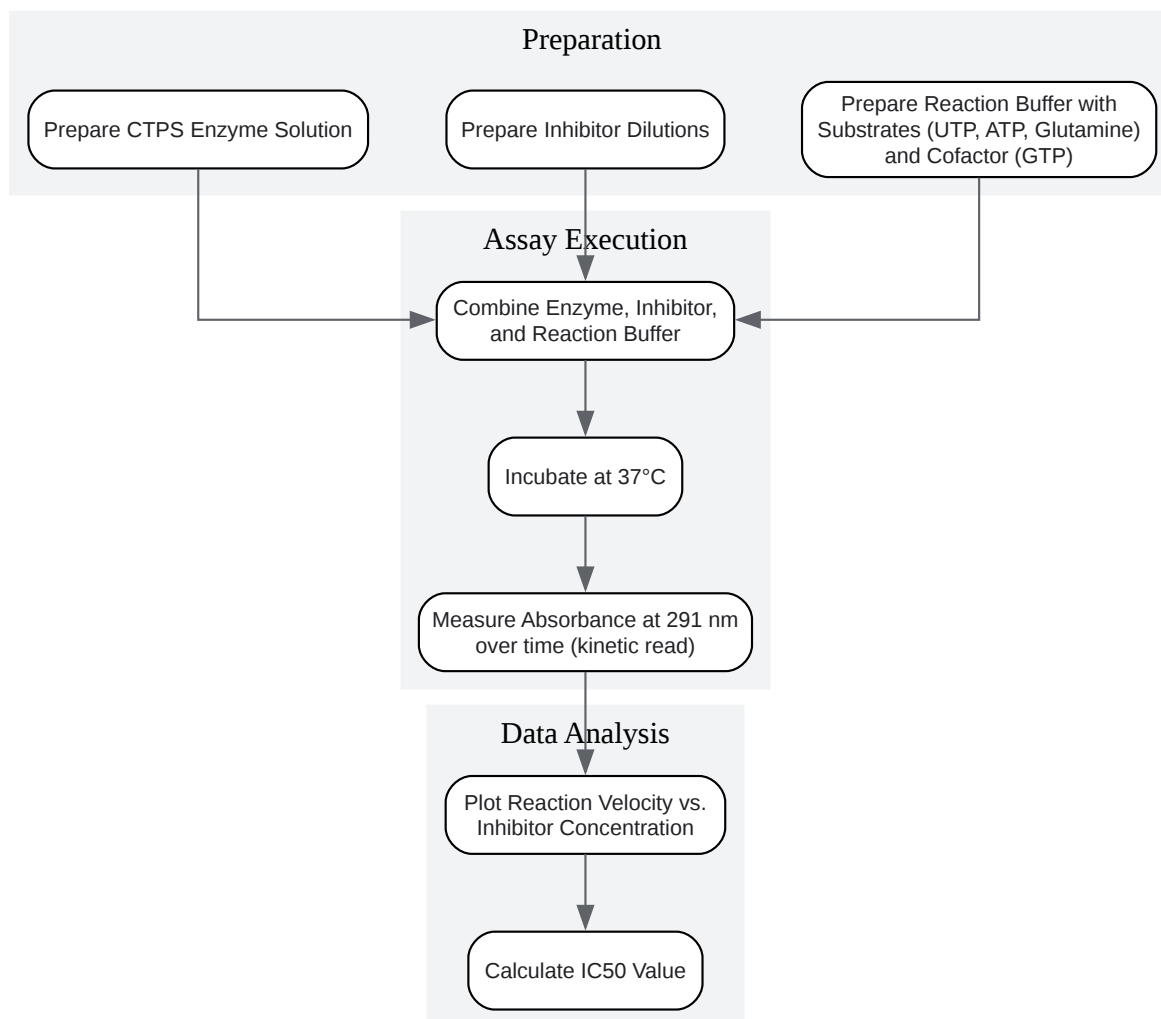
- On a calibrated balance, weigh out the desired amount of CTP disodium salt powder in a sterile microcentrifuge tube.
- Add the appropriate volume of nuclease-free water or buffer to achieve the desired final concentration (e.g., 100 mM).
- Vortex the tube until the CTP disodium salt is completely dissolved.
- Briefly centrifuge the tube to collect the solution at the bottom.
- Measure the concentration and confirm purity using UV-Vis spectrophotometry based on the molar extinction coefficient at its λ_{max} .
- Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.
- Store the aliquots at -20°C for long-term use. For immediate use, store on ice.

CTP Synthetase (CTPS) Inhibition Assay

Objective: To screen for and characterize inhibitors of CTP synthetase activity.

Principle: The activity of CTPS is determined by measuring the conversion of UTP to CTP, which results in an increase in absorbance at 291 nm.

Workflow for CTPS Inhibition Assay



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Caption: Workflow for a CTP synthetase (CTPS) inhibition assay.

Materials:

- Purified CTP synthetase (human or from another source)
- Test compounds (potential inhibitors)

- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
- Substrates: UTP, ATP, L-glutamine
- Cofactor: GTP
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 291 nm in kinetic mode

Protocol:

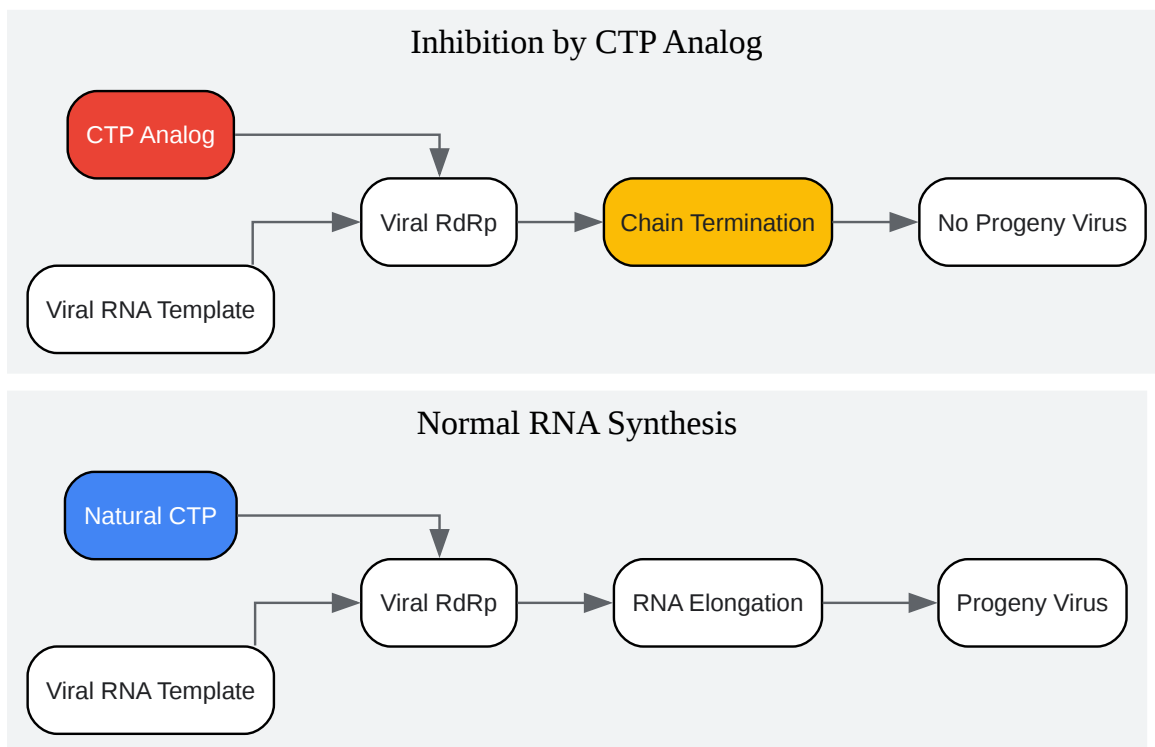
- Prepare a stock solution of the purified CTPS enzyme.
- Prepare serial dilutions of the test compounds in the reaction buffer.
- Prepare a master mix of the reaction buffer containing the substrates and cofactor at their final desired concentrations (e.g., 2 mM UTP, 2 mM ATP, 2 mM L-glutamine, 0.1 mM GTP).
- In a 96-well plate, add the diluted test compounds. Include appropriate controls (no inhibitor and no enzyme).
- Initiate the reaction by adding the CTPS enzyme to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the increase in absorbance at 291 nm over a set period (e.g., 30 minutes) in kinetic mode.
- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
- Plot the reaction velocity as a function of the inhibitor concentration and determine the IC₅₀ value.

Viral RNA Polymerase Inhibition Assay

Objective: To determine if a CTP analog can inhibit the activity of a viral RNA-dependent RNA polymerase (RdRp).

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand by the viral RdRp using a defined RNA template. Inhibition is observed as a decrease in the signal from the incorporated label.

Signaling Pathway of Viral RdRp Inhibition by CTP Analogs



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Caption: Mechanism of viral RdRp inhibition by CTP analogs.

Materials:

- Purified viral RNA-dependent RNA polymerase (RdRp)
- Synthetic RNA template and primer
- CTP analog (test compound)
- Natural ribonucleoside triphosphates (ATP, GTP, UTP, and CTP)

- Radiolabeled CTP (e.g., [α - 32 P]CTP) or a fluorescently labeled CTP analog
- Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT
- RNase inhibitor
- EDTA solution (to stop the reaction)
- Denaturing polyacrylamide gel electrophoresis (PAGE) system
- Phosphorimager or fluorescence scanner

Protocol:

- Anneal the RNA primer to the template.
- Prepare serial dilutions of the CTP analog.
- Set up the reaction mixtures in nuclease-free tubes on ice. Each reaction should contain the reaction buffer, annealed template-primer, ATP, GTP, UTP, a limiting concentration of CTP (if competing with a non-labeled analog), the radiolabeled CTP, and the RNase inhibitor.
- Add the diluted CTP analog or vehicle control to the respective tubes.
- Initiate the reaction by adding the viral RdRp.
- Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
- Stop the reactions by adding an equal volume of EDTA solution.
- Denature the RNA products by heating in a formamide-containing loading buffer.
- Separate the RNA products by denaturing PAGE.
- Visualize the results using a phosphorimager (for radiolabeled CTP) or a fluorescence scanner.

- Quantify the band intensities to determine the extent of inhibition at different analog concentrations and calculate the IC₅₀ value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

Objective: To evaluate the efficacy of a CTP analog or CTPS inhibitor in inhibiting viral replication in a cell culture model.

Principle: The plaque reduction assay quantifies the number of infectious virus particles. A reduction in the number of plaques (zones of cell death) in the presence of the test compound indicates antiviral activity.

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